![molecular formula C22H24N2O4S B4582912 ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
Overview
Description
"Ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate" is a complex organic compound. Research on similar compounds indicates their potential in various fields like medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
Compounds like "ethyl 2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and its metal complexes have been synthesized through reactions involving thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) acetate (Sherif & Hosny, 2014).
Molecular Structure Analysis
Studies involving crystalline organic compounds similar to the one reveal intricate details through spectral techniques and X-ray diffraction. For instance, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP) was characterized to understand its molecular structure and electronic properties (Kathavarayan et al., 2022).
Chemical Reactions and Properties
Various synthetic procedures are used to prepare similar compounds, showing a range of reactions and properties. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory activities (Acrylamido, Madhavi, & Sree Ramya, 2017).
Physical Properties Analysis
The physical properties of similar compounds can be elucidated through various analytical techniques like single-crystal X-ray diffraction, which reveals their supramolecular network and molecular conformation (Matos et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often explored through spectroscopic and theoretical methods. For example, the structure and reactivity of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate were studied to understand its role in diradical polymerization of acrylonitrile (Li, Willis, Padías, & Hall, 1991).
Scientific Research Applications
Anti-rheumatic Applications
A study by Sherif and Hosny (2014) on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlighted significant antioxidant, analgesic, and anti-rheumatic effects. This suggests the potential of related compounds in treating rheumatic diseases through modulation of oxidative stress and inflammation Y. Sherif, N. Hosny, (2014).
Optical Limiting for Eye and Sensor Protection
Anandan et al. (2018) described the synthesis and characterization of thiophene dyes with enhanced nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors from intense light sources. This application is crucial for the development of safety equipment and optoelectronic devices S. Anandan, S. Manoharan, N. Narendran, T. Girisun, Abdullah M. Asiri, (2018).
Fluorescent Probing for Biothiols
Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a structurally similar compound for the detection of biothiols in living cells. This application is significant for studying cellular functions and diagnosing diseases associated with biothiol dysregulation Yi Wang, Meiqing Zhu, E. Jiang, Rimao Hua, Risong Na, Qing X. Li, (2017).
Supramolecular Assembly and Crystal Engineering
Matos et al. (2016) explored the supramolecular assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrating its potential in crystal engineering through noncovalent interactions. This research highlights the material's utility in designing novel molecular architectures with specific physical properties Catiúcia R M O Matos, Letícia S. Vitorino, P. Oliveira, M. C. D. Souza, A. Cunha, F. C. Boechat, J. Resende, J. Carneiro, C. Ronconi, (2016).
Antioxidant and Anti-inflammatory Activities
Research by Madhavi and Sree Ramya (2017) on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed potent in vitro antioxidant and in vivo anti-inflammatory properties. This suggests the compound's relevance in developing treatments for conditions involving oxidative stress and inflammation K. Madhavi, Sree Ramya, (2017).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-pentoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-5-8-12-28-19-10-7-6-9-16(19)14-17(15-23)20(25)24-21-18(11-13-29-21)22(26)27-4-2/h6-7,9-11,13-14H,3-5,8,12H2,1-2H3,(H,24,25)/b17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXXFHRAFOKSI-SAPNQHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({(2E)-2-cyano-3-[2-(pentyloxy)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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